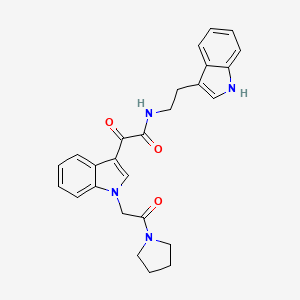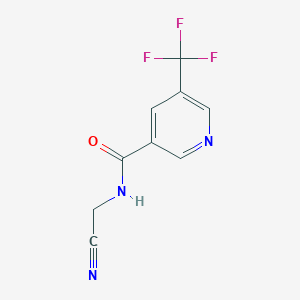![molecular formula C11H20N2 B2840299 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 1210659-07-6](/img/structure/B2840299.png)
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activity. This compound belongs to the class of azabicyclo compounds, which are known for their diverse applications in various fields, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of 9-Cyclopropyl-9-azabicyclo[33It’s known that this compound can be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is involved in the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it may play a role in metabolic pathways involving alcohol oxidation.
Result of Action
The molecular and cellular effects of 9-Cyclopropyl-9-azabicyclo[33It’s known that it can catalyze the oxidation of alcohols to carbonyl compounds , which could have various downstream effects depending on the specific biochemical context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that some related compounds need to be stored in an inert atmosphere at room temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with cyclopropylamine under specific conditions. One common method includes the reductive amination of the 9-azabicyclo[3.3.1]nonan-3-one derivative in the presence of a reducing agent such as sodium triacetoxyhydridoborate . The reaction is usually carried out in a suitable solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts, such as ruthenium complexes, can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Raney nickel, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted azabicyclo compounds.
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBBQZVAAHKYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
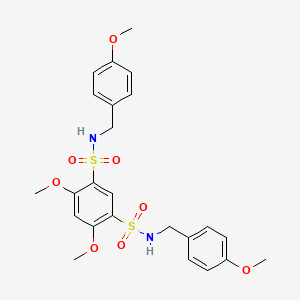
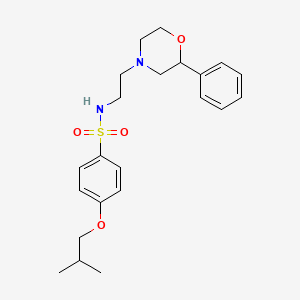
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one](/img/structure/B2840219.png)
![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840220.png)
![5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2840221.png)
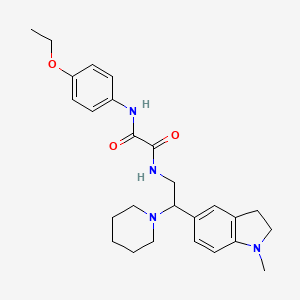
![N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2840224.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)
![1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2840231.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2840233.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2840234.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2840235.png)
